3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea
Description
3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea is a substituted urea derivative characterized by two aromatic rings: a 3-aminophenyl group and a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₄H₁₂F₃N₃O (molecular weight: 295.26 g/mol) . The compound’s SMILES string (C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)C(F)(F)F) and InChIKey (ANGWGZLLJSBSHH-UHFFFAOYSA-N) confirm its structural uniqueness . Predicted physicochemical properties, such as collision cross-section (CCS) values (162.6 Ų for [M+H]⁺), suggest moderate polarity .
Properties
IUPAC Name |
1-(3-aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)9-3-1-5-11(7-9)19-13(21)20-12-6-2-4-10(18)8-12/h1-8H,18H2,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGWGZLLJSBSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041510-67-1 | |
| Record name | 3-(3-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea, also known by its CAS number 1041510-67-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, relevant case studies, and research findings.
- Molecular Formula : C14H12F3N3O
- Molecular Weight : 295.26 g/mol
- IUPAC Name : 1-(3-aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea
- Purity : Typically around 95% .
The biological activity of this compound is primarily linked to its ability to inhibit various protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. The compound's urea moiety is particularly significant as it facilitates binding to the ATP-binding sites of kinases through hydrogen bonding and hydrophobic interactions .
Antiproliferative Effects
Research has shown that derivatives of urea compounds exhibit notable antiproliferative effects against several cancer cell lines. The following table summarizes the IC50 values of selected compounds related to this compound:
These results indicate that the compound exhibits potent activity against bladder cancer cells, suggesting its potential as a therapeutic agent.
Case Studies
- In Vitro Studies : A study evaluated the effects of various urea derivatives against five human tumor cell lines using the MTT assay. The results demonstrated significant cytotoxicity in T24 cells, with an IC50 value indicating strong efficacy against this particular line .
- Mechanistic Insights : Further investigations into the mechanism revealed that compounds with similar structures could induce apoptosis through intrinsic pathways, leading to cell death in sensitive cancer cell lines. This was corroborated by flow cytometry analyses showing increased annexin V staining in treated cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored extensively. Modifications at various positions on the phenyl rings have shown varying degrees of biological activity:
Scientific Research Applications
The compound's biological activity is primarily attributed to its ability to inhibit various protein kinases, which are crucial in cell signaling pathways related to cancer and other diseases. The urea moiety facilitates binding to ATP-binding sites of kinases through hydrogen bonding and hydrophobic interactions, making it a valuable candidate for cancer therapy.
Antiproliferative Effects
Research indicates that derivatives of urea compounds exhibit notable antiproliferative effects against several cancer cell lines. The following table summarizes the IC50 values of selected compounds related to this compound:
These results suggest that the compound exhibits potent activity against bladder cancer cells, indicating its potential as a therapeutic agent.
In Vitro Studies
A study evaluated the effects of various urea derivatives against five human tumor cell lines using the MTT assay. Results demonstrated significant cytotoxicity in T24 cells, with an IC50 value indicating strong efficacy against this particular line. Flow cytometry analyses showed increased annexin V staining in treated cells, suggesting that these compounds induce apoptosis through intrinsic pathways.
Mechanistic Insights
Further investigations revealed that structural modifications at various positions on the phenyl rings can lead to varying degrees of biological activity. For example, a fragment-based approach was employed to design and synthesize a series of analogs that were evaluated for cytotoxic potential against the MDA-MB-231 triple-negative breast cancer line. The structural modifications were grouped according to the site of modification, revealing insights into their binding interactions and biological efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been extensively studied. Modifications at different positions on the phenyl rings have shown varying degrees of biological activity. For instance, increasing the length of the alkyl-urea linker resulted in a slight increase in cytotoxicity, indicating that the linker plays a role in enhancing binding affinity .
Chemical Reactions Analysis
Nucleophilic Reactions
The urea moiety (-NHCONH-) facilitates nucleophilic substitution and addition reactions. The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, promoting interactions with nucleophiles like amines or alcohols.
Key Reaction Pathways:
† Analogous reaction from MDPI study using 1-(4-chloro-3-(trifluoromethyl)phenyl)urea.
Condensation Reactions
The aromatic amine group participates in condensation reactions, forming heterocyclic systems. For example:
Catalytic Functionalization
Ruthenium-catalyzed reactions enable urea synthesis from methanol and amines , though direct application to this compound requires further validation. Key parameters:
-
Catalyst: Ru-MACHO® (RuHCl(CO)(PNP))
-
Solvent: Toluene
-
Temperature: 135°C
Biological Interactions
While not a direct reaction, the compound’s structure suggests interactions with biological targets:
-
Hydrogen bonding : Urea carbonyl and NH groups bind enzyme active sites .
-
π-Stacking : Trifluoromethylphenyl group engages aromatic residues in receptors.
Stability and Decomposition
Under acidic/basic conditions, the urea bond hydrolyzes:
textAcidic hydrolysis → 3-(trifluoromethyl)aniline + 3-aminophenyl isocyanate Basic hydrolysis → Ammonia + CO₂ + aromatic amines
Safety Note : Oral toxicity (H302) and skin irritation (H315) reported .
Comparative Reactivity Table
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The -CF₃ group (target compound, 11e, 83) enhances metabolic stability but reduces solubility compared to electron-donating groups like -OCH₃ (11l) .
Biological Activity :
- Compound 83 (pyridine-urea) demonstrated anticancer activity against MCF-7 breast cancer cells, though quantitative data (e.g., IC₅₀) are unavailable .
- Thiazole-piperazine derivatives (11a–11o) were synthesized in high yields (>83%) but lack published activity data .
Computational Predictions :
- AutoDock Vina () could model the target compound’s binding to receptors, leveraging its -NH₂ and -CF₃ groups for polar and hydrophobic interactions . However, validation requires experimental data.
Preparation Methods
General Synthetic Strategy
The preparation of 3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea typically follows a two-step synthetic approach:
Synthesis of Aryl Isocyanate Intermediate: The key intermediate, 3-(trifluoromethyl)phenyl isocyanate, is prepared from the corresponding amine using triphosgene as the phosgene equivalent under controlled conditions.
Coupling with Aminoaryl Compound: The aryl isocyanate is then reacted with 3-aminophenyl derivative to form the diaryl urea compound.
This approach is analogous to the synthesis of sorafenib analogs, where diaryl ureas are constructed via isocyanate intermediates.
Detailed Preparation of Aryl Isocyanates
- Starting amine (e.g., 3-(trifluoromethyl)aniline)
- Triphosgene (bis(trichloromethyl) carbonate) as phosgene substitute
- Solvent: Dichloromethane (CH2Cl2)
- Temperature: 15–20 °C during addition, followed by reflux
- Carbon (activated) added to reaction mixture to aid purification
- Reaction time: 2 hours at room temperature, then reflux for 5–6 hours
- The amine is dissolved in dichloromethane.
- Triphosgene is added in portions while maintaining temperature and stirring.
- Reaction progress is monitored by IR spectroscopy, checking for the appearance of isocyanate peak at 2275–2250 cm⁻¹ and disappearance of amine peak (~3200 cm⁻¹).
- After completion, the mixture is cooled, filtered, concentrated under reduced pressure, and residual triphosgene is removed by vacuum distillation with toluene.
- The crude isocyanate is dissolved in acetone for subsequent use.
| Compound No. | Substituents (R1, R2) | Yield (%) | Purity (%) (HPLC) |
|---|---|---|---|
| 7g | 3-(trifluoromethyl), H | 94 | 92 |
(Note: Compound 7g corresponds to 3-(trifluoromethyl)phenyl isocyanate, the key intermediate for the target compound.)
Coupling of Aryl Isocyanate with 3-Aminophenyl Derivative
- Aryl isocyanate intermediate (e.g., 3-(trifluoromethyl)phenyl isocyanate)
- 3-Aminophenyl compound
- Solvent: Dichloromethane or acetone
- Temperature: 0 °C to room temperature
- Reaction time: Up to 22 hours
- The aryl amine is dissolved in anhydrous solvent.
- The aryl isocyanate is added slowly at low temperature with stirring.
- The reaction mixture is allowed to warm to room temperature and stirred until completion.
- The product precipitates or is isolated by standard workup procedures such as filtration, washing, and recrystallization.
- The reaction is moisture-sensitive and requires anhydrous conditions.
- Purification is typically achieved by recrystallization from ethanol or other suitable solvents.
Research Findings and Data
Spectral Characterization of Intermediates and Product
- Isocyanate IR Peak: 2275–2250 cm⁻¹ (indicative of N=C=O group)
- Aromatic C-H and C=C stretches: 3100–1600 cm⁻¹
- 1H and 13C NMR: Confirm aromatic substitution patterns and urea linkage formation
- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights
Yields and Purity
The aryl isocyanate intermediates are obtained in high yields (68–95%) and purities (88–99% by HPLC), ensuring efficient conversion to the final urea derivatives.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Aryl amine to isocyanate | Triphosgene, CH2Cl2, 15–20 °C, reflux | Aryl isocyanate intermediate | IR monitoring, vacuum distillation to purify |
| 2. Coupling with 3-aminophenyl | Aryl isocyanate + 3-aminophenyl, 0 °C to RT | Diaryl urea compound | Moisture-free, recrystallization purification |
Q & A
Q. What are the optimal synthetic routes for 3-(3-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling 3-aminophenyl isocyanate with 3-(trifluoromethyl)aniline derivatives. Key steps include:
- Solvent selection: Dichloromethane or tetrahydrofuran (THF) under inert atmospheres (e.g., nitrogen) to prevent side reactions .
- Temperature control: Reactions are conducted at 0–25°C to minimize decomposition of intermediates .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .
- Yield optimization: Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (1:1 molar ratio of reactants) enhances reproducibility .
Q. How can the compound’s structural and physicochemical properties be characterized for initial research validation?
Methodological Answer:
- Spectroscopic analysis:
- 1H/13C NMR: Confirm urea linkage (NH peaks at δ 6.5–8.5 ppm) and aromatic substituents .
- IR spectroscopy: Urea carbonyl (C=O) stretch at ~1640–1680 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .
- Mass spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₄H₁₁F₃N₃O: 298.09 g/mol) .
- Solubility: Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) for biological assays .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Antiproliferative assays: Use MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure periods. IC₅₀ values are calculated via nonlinear regression .
- Enzyme inhibition: Screen against kinases (e.g., STAT3) using fluorescence-based assays (e.g., ADP-Glo™) .
- Control compounds: Include sorafenib or staurosporine as reference inhibitors .
Advanced Research Questions
Q. How can computational docking studies (e.g., AutoDock Vina) predict binding modes to molecular targets like STAT3?
Methodological Answer:
- Protein preparation: Retrieve STAT3 structure (PDB ID: 1BG1), remove water, add polar hydrogens, and assign charges (e.g., using AutoDock Tools) .
- Ligand preparation: Generate 3D conformers of the compound, optimize geometry (DFT/B3LYP), and assign Gasteiger charges .
- Docking parameters: Use a grid box centered on the SH2 domain (20 ų), exhaustiveness = 20, and analyze top-scoring poses for hydrogen bonds with Lys658 or hydrophobic interactions with Trp623 .
- Validation: Compare results with co-crystallized inhibitors (e.g., SC-1) to assess predictive accuracy .
Q. What experimental strategies resolve contradictions in biological activity data across different cell lines or assays?
Methodological Answer:
- Assay standardization: Normalize cell viability data to internal controls (e.g., ATP levels) and replicate experiments across independent labs .
- Mechanistic follow-up: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., STAT3 dependency in apoptosis) .
- Off-target profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify confounding interactions .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Methodological Answer:
- Substituent modification:
- Trifluoromethyl group: Replace with Cl or Br to assess hydrophobicity/electron-withdrawing effects on binding .
- Amino group: Acetylate or methylate to modulate solubility and membrane permeability .
- Biological testing: Prioritize analogs with >50% inhibition at 10 μM in primary screens and validate dose-response curves .
- Computational SAR: Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with IC₅₀ values .
Q. What methodologies assess the compound’s pharmacokinetic (ADME) profile in preclinical models?
Methodological Answer:
- In vitro ADME:
- Microsomal stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma protein binding: Use equilibrium dialysis (rapid equilibrium device) to measure unbound fraction .
- In vivo studies: Administer intravenously/orally to rodents, collect plasma at intervals, and calculate AUC, Cₘₐₓ, and t₁/₂ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
